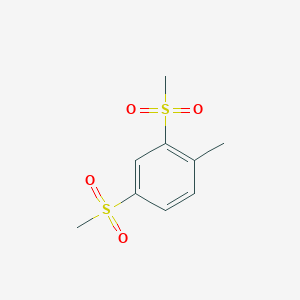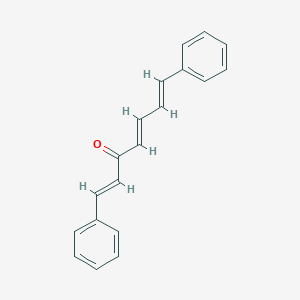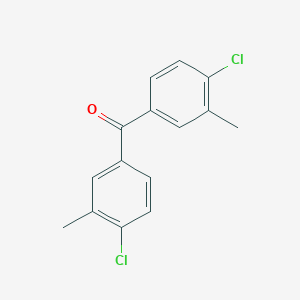![molecular formula C22H16N4O5S2 B253634 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253634.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions . The thiadiazole ring is usually synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under reflux conditions . The final step involves the coupling of these intermediates with an oxazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide: can undergo various chemical reactions, including:
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, especially at the 2-position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide: has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This makes it a valuable compound for research in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C22H16N4O5S2 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H16N4O5S2/c27-16(13-4-2-1-3-5-13)12-32-22-25-24-21(33-22)23-20(28)15-11-18(31-26-15)14-6-7-17-19(10-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,23,24,28) |
Clave InChI |
FYHNUMDJCFZJMY-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)












